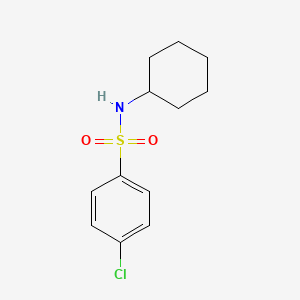

4-chloro-N-cyclohexylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJLMDHHUXKUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N Cyclohexylbenzenesulfonamide

Conventional Synthetic Routes and Reaction Conditions

The most common and direct method for synthesizing 4-chloro-N-cyclohexylbenzenesulfonamide involves the reaction of cyclohexylamine (B46788) with 4-chlorobenzenesulfonyl chloride.

The standard synthesis involves the nucleophilic attack of cyclohexylamine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. nih.gov This reaction is typically carried out in an aqueous medium. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, which drives the reaction to completion.

A representative experimental procedure involves dissolving cyclohexylamine in distilled water. nih.gov To this solution, 4-chlorobenzenesulfonyl chloride is added. nih.gov During the addition, the pH of the reaction mixture is maintained at 8 by the controlled addition of a 3% sodium carbonate solution. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC) to confirm the consumption of the reactants. nih.gov Upon completion, the reaction mixture is acidified to a pH of 3 with 3 N HCl, which causes the product to precipitate out of the solution. nih.gov

Reaction Scheme: Cyclohexylamine + 4-chlorobenzenesulfonyl Chloride → this compound + HCl

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Reagent | Source |

| Reactant 1 | Cyclohexylamine | nih.gov |

| Reactant 2 | 4-chlorobenzenesulfonyl Chloride | nih.gov |

| Solvent | Distilled Water | nih.gov |

| Base | 3% Sodium Carbonate Solution | nih.gov |

| Reaction pH | 8 | nih.gov |

| Precipitation pH | 3 (with 3 N HCl) | nih.gov |

The efficiency and yield of the synthesis can be influenced by various parameters. The choice of base, solvent, and reaction temperature are critical factors that are often optimized to achieve the best results. beilstein-journals.orgnih.gov While sodium carbonate is effective, other organic or inorganic bases could be employed. Similarly, the solvent system can be varied; although the reaction is demonstrated in water, other solvents could be explored to improve solubility or reaction rates. researchgate.net

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common and effective method for purifying this compound is crystallization. nih.gov Following precipitation and washing with water to remove inorganic salts, the crude product can be crystallized from a suitable solvent, such as methanol, to yield the purified compound. nih.gov The purity of the final product is often confirmed through techniques like High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods. chemicalbook.com

Exploration of Alternative Synthetic Strategies

While the direct reaction of cyclohexylamine and 4-chlorobenzenesulfonyl chloride is the most conventional route, alternative strategies often focus on the synthesis of the key intermediate, 4-chlorobenzenesulfonyl chloride. This intermediate is typically manufactured by the reaction of chlorobenzene (B131634) with chlorosulfonic acid. google.comgoogle.comchemicalbook.com

Exploring alternative routes to sulfonamides could involve different precursors. For instance, a method has been described for the efficient synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS). researchgate.net This suggests a potential alternative pathway where a corresponding 4-chlorobenzenesulfonyl hydrazide could be converted to 4-chlorobenzenesulfonyl chloride, which would then be reacted with cyclohexylamine as described in the conventional route. nih.govresearchgate.net Such multi-step approaches can be advantageous if the starting materials are more readily available or offer a different impurity profile.

Structural Characterization and Analysis of 4 Chloro N Cyclohexylbenzenesulfonamide

X-ray Crystallography and Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis has provided definitive insights into the solid-state structure of 4-chloro-N-cyclohexylbenzenesulfonamide. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The detailed crystallographic data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₆ClNO₂S |

| Formula Weight | 273.78 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1226 (5) |

| b (Å) | 6.2490 (2) |

| c (Å) | 19.8635 (9) |

| β (°) | 96.505 (2) |

| Volume (ų) | 1371.73 (10) |

| Z | 4 |

Data sourced from Sharif et al., 2012. nih.gov

Molecular Conformation and Torsion Angle Analysis

In the solid state, the molecule of this compound adopts a distinct L-shaped conformation. nih.gov This shape is largely defined by the spatial relationship between the chlorophenyl and cyclohexyl groups relative to the central sulfonamide bridge. The sulfur atom of the sulfonamide group exhibits a distorted tetrahedral geometry. nih.gov

A key parameter defining the molecular conformation is the central torsion angle. The C6–S1–N1–C7 torsion angle, which describes the rotation around the S-N bond, has been determined to be -78.0 (2)°. nih.govresearchgate.net This value indicates a staggered arrangement that minimizes steric hindrance between the bulky substituents on the sulfur and nitrogen atoms.

Cyclohexyl Ring Conformation and Puckering Parameters

The flexible cyclohexyl ring is a critical structural feature. X-ray analysis confirms that the cyclohexyl ring adopts a stable chair conformation. nih.govresearchgate.net This is the most common and lowest-energy conformation for cyclohexane (B81311) derivatives, as it minimizes both angular and torsional strain.

The precise geometry of this chair form can be quantified using Cremer and Pople puckering parameters. nih.gov For this compound, these parameters have been calculated from the crystallographic data as follows:

Table 2: Cyclohexyl Ring Puckering Parameters.

| Parameter | Value |

|---|---|

| Q (Å) | 0.536 (4) |

| θ (°) | 180.0 (4) |

| φ (°) | 196 (16) |

Data sourced from Sharif et al., 2012. nih.gov

The total puckering amplitude (Q) quantifies the degree of non-planarity of the ring, while the angles θ and φ describe the specific type of puckering.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

In the crystal lattice, molecules of this compound are not isolated but are organized into a specific packing arrangement through intermolecular forces. The dominant interaction is hydrogen bonding. nih.gov

Adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, where the amine hydrogen of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. nih.govresearchgate.net These interactions occur around a crystallographic inversion center, leading to the formation of cyclic dimers. nih.govresearchgate.net This specific arrangement is described by the graph-set descriptor R₂²(8), which indicates a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms. nih.govresearchgate.net These dimeric units form the fundamental building blocks of the crystal structure.

Table 3: Hydrogen Bond Geometry (Å, °).

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1N⋯O1ⁱ | 0.85 (4) | 2.05 (4) | 2.891 (4) | 170 (3) |

Symmetry code: (i) -x+1, -y, -z+1. Data sourced from Sharif et al., 2012. nih.gov

Spectroscopic Characterization Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer complementary information about the molecule's structure and functional groups, both in solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be used to confirm the connectivity and chemical environment of each atom.

Although a specific published spectrum for this exact compound is not detailed in the searched sources, ¹³C NMR data has been reported. The chemical shifts observed in Chloroform-d are δ 162.6, 133.1, 129.1, 114.2, 55.6, 52.5, 34.0, 25.2, 24.7 ppm. tue.nl

Based on the molecular structure, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, typically in the downfield region (approx. 7.5-8.0 ppm). The protons of the cyclohexyl ring would appear further upfield, with complex splitting patterns due to their diastereotopic nature in the chair conformation. A signal corresponding to the N-H proton would also be present, its chemical shift being sensitive to solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. An experimental IR spectrum for this compound shows absorption bands at 3278, 2932, 2856, 1593, 1494, 1452, 1325, 1291, 1153, 1093, 839, and 750 cm⁻¹. princeton.edu

The key functional groups in this compound and their expected IR absorption regions are:

N-H Stretch: The N-H bond of the sulfonamide group gives rise to a moderate absorption, observed at 3278 cm⁻¹. princeton.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group are observed just below 3000 cm⁻¹, consistent with the bands at 2932 and 2856 cm⁻¹. princeton.edu

S=O Stretches: The sulfonamide group is characterized by two strong S=O stretching bands. The asymmetric stretch is expected around 1350-1310 cm⁻¹ and the symmetric stretch around 1160-1140 cm⁻¹. The observed bands at 1325 cm⁻¹ and 1153 cm⁻¹ correspond to these vibrations. princeton.edu

Aromatic C=C Stretches: Vibrations from the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region, consistent with bands at 1593 and 1494 cm⁻¹. princeton.edu

C-Cl Stretch: The vibration associated with the carbon-chlorine bond on the aromatic ring is expected in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable insights into its structure through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₆ClNO₂S, which corresponds to a molecular weight of approximately 273.78 g/mol .

In a typical mass spectrometry experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Further structural information can be gleaned from the fragmentation pattern of the molecular ion. While a detailed experimental mass spectrum for this specific compound is not publicly available, the fragmentation of benzenesulfonamides generally follows predictable pathways. Common fragmentation patterns for this class of compounds include the cleavage of the sulfur-nitrogen bond and the loss of sulfur dioxide (SO₂).

A plausible fragmentation pattern for this compound could involve the following key fragments:

Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond would result in a fragment corresponding to the 4-chlorobenzenesulfonamide (B1664158) moiety.

Loss of the 4-chlorophenylsulfonyl group: Cleavage of the S-N bond could lead to the detection of the cyclohexylaminyl radical cation and the 4-chlorophenylsulfonyl cation.

Elimination of SO₂: A common rearrangement in the mass spectrometry of aryl sulfonamides is the elimination of a neutral sulfur dioxide molecule.

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₂S |

| Molecular Weight | 273.78 g/mol |

| Predicted Molecular Ion Peak [M]⁺ | m/z 273 |

| Potential Key Fragments | Fragments corresponding to the loss of SO₂, the cyclohexyl group, and the 4-chlorobenzenesulfonyl group. |

Chiral Purity and Stereochemical Considerations

The stereochemistry of a molecule is a critical aspect of its chemical identity, influencing its physical, chemical, and biological properties. An analysis of the structure of this compound reveals important stereochemical features.

A key consideration in stereochemistry is the concept of chirality, which refers to a molecule that is non-superimposable on its mirror image. Chiral molecules typically contain one or more stereocenters, most commonly a carbon atom attached to four different groups.

Upon examination of the structure of this compound, it is evident that the molecule is achiral. There are no carbon atoms bonded to four different substituents, and therefore, no chiral centers are present. While the nitrogen atom of the sulfonamide group is bonded to three different groups (a hydrogen, the cyclohexyl group, and the sulfonyl group), it is not a stable stereocenter. This is due to a phenomenon known as pyramidal inversion, where the nitrogen atom and its substituents rapidly invert their configuration at room temperature, leading to a racemic mixture of interconverting enantiomers that cannot be resolved.

Although the molecule as a whole is achiral, it possesses distinct conformational features. X-ray crystallography studies have shown that the cyclohexyl ring adopts a stable chair conformation. This is the most stable conformation for a six-membered ring, as it minimizes both angle strain and torsional strain. Furthermore, the central C—S—N—C torsion angle has been reported, providing insight into the molecule's three-dimensional shape.

Computational and Theoretical Studies on 4 Chloro N Cyclohexylbenzenesulfonamide and Its Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target. For 4-chloro-N-cyclohexylbenzenesulfonamide and its analogs, molecular docking studies have been pivotal in identifying potential biological targets and elucidating the structural basis of their activity.

Benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target. researchgate.netni.ac.rsnih.govnih.govijaers.com Molecular docking simulations have revealed that the sulfonamide moiety is crucial for binding to the zinc ion within the active site of carbonic anhydrase. ni.ac.rs The interactions between the sulfonamide and the active site residues, such as hydrogen bonding and hydrophobic interactions, are key determinants of the inhibitory potency. nih.gov

In studies of benzenesulfonamide analogs targeting carbonic anhydrase IX (CA IX), a tumor-associated isoform, docking studies have shown that these compounds bind efficiently within the active site cavity. ni.ac.rsijaers.com The thiazolidinone fragment in some analogs, for instance, has been shown to play a significant role in the binding to the active site. ni.ac.rs Similarly, N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides have been designed and their binding modes predicted against CA IX, with some compounds showing high potency. researchgate.netnih.gov

Beyond carbonic anhydrases, docking studies have also explored the potential of benzenesulfonamide derivatives as inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2). These studies have indicated that the SO2NH2 pharmacophore can be positioned in the secondary pocket of the COX-2 active site, forming key hydrogen bonds with residues like Gln-192 and His-90. mdpi.com

While specific docking studies on this compound are not extensively documented in the provided search results, the wealth of data on its analogs strongly suggests that it would also exhibit interactions with these and other potential targets. The 4-chloro and N-cyclohexyl substitutions would influence the binding affinity and selectivity through steric and electronic effects, which can be precisely modeled using docking simulations. The table below summarizes representative findings from molecular docking studies of benzenesulfonamide analogs.

| Target Enzyme | Key Interactions | Reference Compound(s) | Predicted Outcome |

| Carbonic Anhydrase IX (CA IX) | Binding to the active site zinc ion, interactions with active site residues. | Benzenesulfonamide-thiazolidinone derivatives | Efficient binding and potent inhibition. ni.ac.rsijaers.com |

| Carbonic Anhydrase II (CA II) | Interaction with Thr199 via the SO2 group. | Benzenesulfonamide-thiazolidinone derivatives | Potential for off-target binding, guiding selectivity studies. ijaers.com |

| Cyclooxygenase-2 (COX-2) | Hydrogen bonding of the SO2NH2 group with Gln-192 and His-90. | 4-{2-[4-(4-chlorophenyl)- researchgate.netni.ac.rsnih.govtriazol-1-yl]-ethyl}-benzenesulfonamide | High inhibitory potency and selectivity. mdpi.com |

| Human Breast Cancer Receptor (4PYP) | Non-bonding interactions within the active site. | 2-(4-chloro benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Stable complex formation with high binding affinity. scielo.br |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors that are crucial for understanding the reactivity and interaction of molecules like this compound.

The crystal structure of this compound reveals an L-shaped conformation, with the cyclohexyl ring adopting a chair conformation. mkjc.innih.govresearchgate.net The sulfur atom exhibits a distorted tetrahedral geometry. mkjc.innih.gov In the crystalline state, molecules form dimers through N-H···O hydrogen bonds. mkjc.innih.gov

DFT studies on sulfonamides have been employed to analyze their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijaers.comijaers.com The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. ijaers.comsemanticscholar.org A smaller energy gap suggests higher reactivity. ijaers.com For instance, in a study of N-alkylation and O-alkylation products of sulfonamides, the compound with the lowest HOMO-LUMO gap was identified as the most reactive. ijaers.com

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. mkjc.in This information is valuable for understanding intermolecular interactions, including those with biological targets. mkjc.in Natural Bonding Orbital (NBO) analysis can further provide insights into the electronic structure and bonding interactions within the molecule. mkjc.in

The electronic properties calculated through quantum chemical methods for benzenesulfonamide analogs are summarized in the table below.

| Compound Type | Calculated Properties | Method | Key Findings |

| Sulfonamide-Schiff base derivative | Molecular geometry, electronic properties | DFT/B3LYP/6-311G+(d,p) | Optimized molecular structure and prediction of drug-likeness. nih.gov |

| N-alkylation and O-alkylation products of sulfonamides | HOMO-LUMO energy gap, chemical reactivity parameters | DFT/B3LYP/6-31G(d,p) | Correlation between a lower energy gap and higher reactivity. ijaers.comijaers.com |

| Thiophene sulfonamide derivatives | Geometric parameters, HOMO-LUMO gap, hyperpolarizability | DFT/B3LYP/6-311G(d,p) | Relationship between electronic structure and nonlinear optical properties. semanticscholar.org |

| This compound | Crystal structure, molecular conformation | X-ray diffraction | L-shaped conformation with a chair-form cyclohexyl ring. mkjc.innih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility of ligands and the dynamic nature of ligand-protein interactions, which are aspects that are not fully captured by static molecular docking.

For sulfonamide inhibitors, MD simulations have been instrumental in understanding their binding pathways to target enzymes like carbonic anhydrase. acs.org These simulations can reveal the existence of pre-binding stages and how factors like ligand hydrophobicity influence the association rate. acs.org By simulating the movement of the ligand within the binding site, MD can provide a more accurate picture of the binding stability and the key interactions that are maintained over time. researchgate.netni.ac.rs

Conformational analysis of N-substituted benzenesulfonamides is crucial as the orientation of the substituent can significantly impact binding affinity and selectivity. nih.govrsc.org MD simulations allow for the exploration of the conformational landscape of this compound, identifying the most stable conformations in different environments (e.g., in solution versus in a protein binding pocket). The flexibility of the cyclohexyl ring and the rotation around the S-N bond are important degrees of freedom that can be investigated.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more quantitative measure of binding affinity than docking scores alone. peerj.com For example, MD simulations coupled with the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method have been used to estimate the interaction energies of sulfonamides with their target proteins. peerj.com

The table below presents findings from MD simulations of sulfonamide analogs.

| System Studied | Simulation Focus | Key Findings |

| Sulfonamide inhibitors and MurD ligase | Binding mode and ligand-enzyme contacts | Revealed the complex dynamic behavior of the ligand-protein complex. researchgate.net |

| GABA-conjugated sulfonamides and Carbonic Anhydrases II & IV | Enzyme-ligand interactions, dynamic stability, conformational behavior | Provided atomistic details of potent inhibitory effects. ni.ac.rs |

| Naphthoquinone sulfonamides and P2X7 receptor | Stability of the ligand-protein complex and binding free energy | Indicated similar affinity to a known inhibitor and identified key interactions. mdpi.com |

| Sulfonamides and Triose Phosphate Isomerase | Binding site characterization and interaction energies | Showed strong affinity and identified key residues for selective binding. peerj.com |

In silico Prediction of Pharmacological Profiles

In silico methods are increasingly used to predict the pharmacological profiles of drug candidates, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as their potential biological activities through Quantitative Structure-Activity Relationship (QSAR) models.

ADMET prediction is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties. researchgate.netresearchgate.net For benzenesulfonamide derivatives, in silico ADMET profiling has been used to assess their drug-likeness, including properties like oral bioavailability. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compound.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govchemijournal.comresearchgate.netindexcopernicus.com For benzenesulfonamide analogs, QSAR models have been developed to predict their cytotoxic activity against various cancer cell lines. nih.gov These models can identify the key molecular descriptors (e.g., topological, electronic, and steric properties) that are correlated with activity, thereby guiding the design of more potent compounds. chemijournal.com Machine learning approaches, such as Random Forest and Artificial Neural Networks, have also been employed to predict the potential of compounds to act as sulfonamide-like drugs. researchgate.net

The following table summarizes the application of in silico prediction methods for the pharmacological profiling of benzenesulfonamide analogs.

| Prediction Method | Focus of Study | Key Findings |

| ADMET Profiling | Drug-likeness and pharmacokinetic properties of benzenesulfonamide derivatives | Prediction of good oral bioavailability and identification of potential toxicity risks. nih.govscielo.br |

| QSAR Modeling | Structure-activity relationships for cytotoxic activity against cancer cells | Identification of key molecular descriptors influencing anticancer potency. nih.gov |

| QSAR on pKa | Prediction of the dissociation constant of benzenesulfonamides | Successful modeling using physicochemical parameters like surface tension. researchgate.net |

| Machine Learning | Identification of sulfonamide-like antimicrobial phytochemicals | High prediction accuracy in identifying potential new drug candidates. researchgate.net |

Pharmacological Investigations of 4 Chloro N Cyclohexylbenzenesulfonamide

Mechanisms of Action at the Molecular Level

Investigations into the specific molecular mechanisms of 4-chloro-N-cyclohexylbenzenesulfonamide are focused on its interactions with various enzymes and cellular receptors.

The potential for this compound to act as an inhibitor for various enzymes has been a subject of scientific interest. However, specific inhibitory activity for this compound against several key enzymes has not been detailed in the available literature.

Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, α-Amylase, and α-Glucosidase: Detailed studies quantifying the inhibitory constants (Kᵢ) or IC₅₀ values of this compound against these specific enzymes are not extensively documented in the reviewed scientific literature. While the broader class of sulfonamides has been investigated for carbonic anhydrase inhibition, specific data for the N-cyclohexyl derivative is not available.

Mitogen-Activated Protein Kinases (MAPKs): Research specifically detailing the interaction or inhibitory effect of this compound on MAPK pathways has not been found in the surveyed literature.

The ability of this compound to modulate the activity of various receptors is another area of pharmacological interest.

Opioid Receptors, H3 Receptors, and Voltage-Gated Calcium Channels: Specific studies detailing the binding affinity, agonistic, or antagonistic activities of this compound at opioid receptors, histamine (B1213489) H3 receptors, or voltage-gated calcium channels are not present in the reviewed scientific literature.

Information regarding the specific effects of this compound on modulating cellular pathways is not available in the current body of scientific research.

Preclinical Biological Activities (In Vitro and In Vivo Animal Studies)

Preclinical studies are essential for determining the potential therapeutic activities of a compound. The biological activities of the broader sulfonamide class of compounds are well-established.

The sulfonamide chemical group is a well-known pharmacophore in drugs used to treat infections caused by both Gram-positive and Gram-negative microorganisms. nih.gov However, specific in vitro and in vivo studies detailing the antimicrobial spectrum and efficacy of this compound are not extensively reported in the available scientific literature.

While various derivatives of benzenesulfonamides have been synthesized and evaluated for their anticancer properties, specific preclinical data from in vitro or in vivo studies on the anti-proliferative effects of this compound against cancer cell lines are not documented in the reviewed literature.

Anti-inflammatory Activity

No studies detailing the anti-inflammatory activity of this compound were found in the reviewed literature.

Analgesic and Antinociceptive Properties

There is no available data on the analgesic or antinociceptive properties of this compound.

Antioxidant Capacity Evaluations

Investigations into the antioxidant capacity of this compound have not been reported in the scientific literature.

Antiviral Properties

There are no published studies on the antiviral properties of this compound.

Modulation of Cardiovascular Functions

Research on the effects of this compound on cardiovascular functions, such as perfusion pressure or coronary resistance, is not available.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

No data on the pharmacokinetic or pharmacodynamic profiling of this compound in preclinical models could be located.

Structure Activity Relationship Sar Studies of 4 Chloro N Cyclohexylbenzenesulfonamide Derivatives

Impact of Substitutions on Biological Activity and Selectivity

The biological profile of 4-chloro-N-cyclohexylbenzenesulfonamide can be significantly altered by chemical modifications to its primary components: the benzenesulfonamide (B165840) moiety, the cyclohexyl moiety, and through the introduction of entirely new chemical entities to create hybrid molecules.

Modifications on the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule is a crucial zinc-binding group in many of its biological applications, particularly as an inhibitor of carbonic anhydrases (CAs). mdpi.com The structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring, as well as alterations to the sulfonamide group itself, are critical determinants of activity and selectivity.

Generally, a primary sulfonamide group (-SO₂NH₂) is essential for strong inhibitory activity against enzymes like carbonic anhydrase, as it coordinates with the zinc ion in the active site. mdpi.com Substitution on the sulfonamide nitrogen can reduce this activity. mdpi.com

The substitution pattern on the benzene (B151609) ring also plays a significant role. The "tail approach," which involves adding various moieties to the aromatic sulfonamide ring, is a common strategy to achieve isoform-selective inhibitors. nih.gov For instance, the position of substituents can drastically alter potency. Studies on related benzenesulfonamides have shown that para-substituted compounds often exhibit different activity profiles compared to their meta- or ortho-analogues. In one study, para-regioisomers displayed stronger potency against carbonic anhydrase IX than their meta-counterparts. mdpi.com

Table 1: Impact of Benzenesulfonamide Moiety Modifications on Carbonic Anhydrase Inhibition

| Modification | Target | Resulting Activity |

|---|---|---|

| Substitution of sulfonamide amino group | Carbonic Anhydrase (CA) | Reduced inhibitory activity mdpi.com |

| Meta-position of linker vs. Para-position | hCA IX | Weaker potency for meta-isomer mdpi.com |

Modifications on the Cyclohexyl Moiety

While specific SAR studies focusing exclusively on modifying the cyclohexyl ring of this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that altering its size, polarity, or conformational flexibility would impact biological activity. For example, adding polar groups like hydroxyls could change solubility and introduce new hydrogen bonding opportunities, whereas adding bulky non-polar groups could enhance hydrophobic interactions within a target's active site. The inherent chair conformation of the cyclohexyl ring also dictates the spatial orientation of any substituents, which is a critical factor in molecular recognition. nih.gov

Introduction of Hybrid Moieties (e.g., piperazine (B1678402), indole)

Creating hybrid molecules by linking this compound to other pharmacologically active scaffolds, such as piperazine or triazine, is a strategy to develop novel compounds with potentially enhanced or entirely new biological activities. researchgate.netnih.gov This approach aims to combine the features of two different pharmacophores to interact with multiple targets or with different regions of a single target.

For example, hybrid molecules incorporating a 4-chlorophenylthiazole-s-triazine framework have been synthesized and shown to possess significant antibacterial activity against both gram-positive and gram-negative microorganisms. nih.gov In these hybrids, the sulfonamide derivative portion may contribute to one set of interactions, while the triazine or other heterocyclic moiety provides additional binding points, leading to a synergistic effect. SAR studies on such hybrids have revealed that the nature of the linker connecting the two moieties and the specific substitutions on the heterocyclic ring are crucial for optimizing antimicrobial potency. nih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional structure and conformational flexibility of this compound and its derivatives are intrinsically linked to their biological activity. The specific spatial arrangement of atoms determines how well the molecule can fit into and interact with the active site of a target protein.

Crystallographic studies of the parent compound, this compound, show that it adopts an L-shaped conformation. nih.gov The cyclohexyl ring is in a stable chair conformation. nih.gov A key feature is the central C—S—N—C torsion angle, which was determined to be -78.0 (2)°. nih.gov This specific, relatively rigid conformation orients the hydrophobic cyclohexyl ring and the polar benzenesulfonamide group in a defined spatial relationship.

This defined geometry is critical for bioactivity. For a molecule to bind effectively, its conformation must be complementary to the topology of the target's binding site. Molecular docking studies on related sulfonamide inhibitors have shown that significant torsion or deviation from an optimal binding conformation can lead to a dramatic loss of activity. mdpi.com This is because such contortions can increase the distance between key interacting groups (like the sulfonamide nitrogen and the active site zinc ion), weakening the binding affinity. mdpi.com Therefore, understanding the preferred low-energy conformations of these derivatives is essential for designing potent inhibitors.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.com For a series of this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

A typical pharmacophore model for a carbonic anhydrase inhibitor based on this scaffold would include:

A Zinc-Binding Group: The sulfonamide moiety is the critical feature that coordinates with the Zn²⁺ ion in the enzyme's active site.

Aromatic Ring: The 4-chlorophenyl ring often engages in hydrophobic or pi-pi stacking interactions with amino acid residues.

Hydrophobic Moiety: The cyclohexyl group typically occupies a hydrophobic pocket within the active site.

The design of new ligands is guided by these pharmacophoric features. The goal is to synthesize new molecules that match the model while optimizing properties like potency, selectivity, and pharmacokinetic profiles. dovepress.com For instance, molecular docking can be used in conjunction with a pharmacophore model to predict the binding mode of new designs. nih.gov This allows for the virtual screening of large compound libraries or the rational design of novel derivatives by modifying the "tail" portion (the cyclohexyl group and its linker) to achieve better interaction with specific residues outside the conserved active site, thereby enhancing isoform selectivity. mdpi.comnih.gov

Future Directions and Therapeutic Potential in Drug Discovery

Lead Optimization Strategies for Enhanced Efficacy and Selectivity

Lead optimization is a critical phase in drug discovery that transforms a promising bioactive compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For derivatives of 4-chloro-N-cyclohexylbenzenesulfonamide, several strategies are being employed to achieve these goals.

One primary approach is the direct chemical manipulation of the molecule's functional groups. nih.gov This involves making systematic modifications to the core structure and observing the impact on biological activity, a process known as establishing a Structure-Activity Relationship (SAR). patsnap.com For instance, studies on similar benzenesulfonamide (B165840) analogs have shown that substitutions on the benzene (B151609) ring can significantly influence potency and selectivity. nih.gov Electron-withdrawing groups, such as the chloro group in this compound, have been found to enhance activity in certain contexts. nih.gov Further exploration of different substituents at various positions on the aromatic ring could lead to compounds with improved target engagement.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern lead optimization. danaher.compatsnap.com These in silico techniques allow researchers to predict how structural changes might affect a compound's interaction with its biological target, thereby prioritizing the synthesis of molecules with the highest potential. patsnap.com For example, molecular modeling has been used to understand the binding of benzenesulfonamide derivatives to the active sites of enzymes like carbonic anhydrases, guiding the design of more selective inhibitors. researchgate.netnih.gov

Another key strategy is the modification of the linker between the benzenesulfonamide core and other parts of the molecule. The flexibility and nature of this linker can be crucial for optimal positioning within a target's binding site. acs.org Research on ureido-bearing benzenesulfonamides has demonstrated that restricting the rotational freedom of the linker can lead to preferential binding and increased selectivity for specific enzyme isoforms. nih.gov Applying similar principles to the N-cyclohexyl portion of this compound could yield analogues with enhanced selectivity. Furthermore, improving pharmacokinetic properties, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, is a central goal of lead optimization. danaher.comnih.gov Modifications aimed at increasing solubility, metabolic stability, and membrane permeability are crucial for ensuring a drug candidate can reach its target in the body at effective concentrations. patsnap.comnih.gov

Table 1: Lead Optimization Strategies for Benzenesulfonamide Derivatives

| Strategy | Description | Desired Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematically modifying the chemical structure to identify key functional groups responsible for biological activity. patsnap.com | Enhanced potency and selectivity. patsnap.com |

| Computational Modeling (e.g., QSAR, Molecular Docking) | Using computer simulations to predict the interaction of modified compounds with their biological targets. patsnap.com | Prioritization of synthetic efforts and cost reduction. patsnap.com |

| Linker Modification | Altering the connecting part of the molecule to optimize its orientation in the target's binding site. acs.org | Improved binding affinity and selectivity. nih.gov |

| Pharmacokinetic (ADMET) Profiling | Evaluating and modifying the compound to improve its absorption, distribution, metabolism, excretion, and toxicity profile. danaher.com | Better bioavailability and safety. patsnap.com |

| Bioisosteric Replacement | Substituting a functional group with a chemically similar group to improve biological activity or pharmacokinetics. patsnap.com | Enhanced efficacy and reduced side effects. |

Exploration of Novel Biological Targets

While sulfonamides are historically known for their antimicrobial properties, the versatility of the benzenesulfonamide scaffold allows for interaction with a wide array of biological targets. nih.govcymitquimica.com Ongoing research is focused on identifying and validating novel targets for compounds like this compound and its derivatives, potentially expanding their therapeutic applications.

One of the most extensively studied target classes for benzenesulfonamides is the carbonic anhydrase (CA) family of enzymes. nih.gov Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic solid tumors and play a role in tumor progression. nih.govsemanticscholar.org Selective inhibition of these isoforms is a promising strategy for cancer therapy. semanticscholar.org Derivatives of benzenesulfonamide have been designed to specifically target CA IX, demonstrating antiproliferative effects in glioblastoma, pancreatic, and breast cancer cells under hypoxic conditions. nih.govtuni.fi Molecular docking studies have helped to elucidate the binding modes of these inhibitors, revealing key interactions that can be leveraged to design even more potent and selective agents. nih.gov

Another promising area is the development of benzenesulfonamide-based inhibitors for voltage-gated sodium channels , specifically the Nav1.7 subtype, which is a key target for the treatment of pain. nih.gov Researchers have developed novel series of cyclohexylamine- and piperidine-based benzenesulfonamides that act as potent and selective Nav1.7 inhibitors. nih.gov

The tropomyosin receptor kinase A (TrkA) , a receptor tyrosine kinase, has emerged as a potential target for glioblastoma treatment. Benzenesulfonamide analogs have been identified as kinase inhibitors with anticancer properties, and specific derivatives have shown the ability to induce cell death in glioblastoma cells by interacting with TrkA. tuni.fi In silico analysis suggests that these compounds form stable hydrophobic and charged interactions within the TrkA active site. tuni.fi

Furthermore, some benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system, with studies suggesting potential interactions with calcium channels . cerradopub.com.brresearchgate.net For example, the derivative 4-(2-amino-ethyl)-benzenesulfonamide was found to decrease perfusion pressure and coronary resistance in an isolated rat heart model, an effect theoretically linked to interaction with the 6jp5 protein associated with calcium channels. cerradopub.com.br

The exploration of these and other potential targets, such as the proinflammatory cytokine MIF receptor (CD74) and various bacterial enzymes, continues to be an active field of research, promising to unlock new therapeutic uses for this versatile class of compounds. researchgate.netnih.gov

Development of New Analogues and Hybrid Structures

The synthesis of new analogues and the creation of hybrid molecules are key strategies for expanding the therapeutic potential and overcoming limitations of existing compounds. mdpi.com For this compound, this involves creating derivatives with modified substituents or combining the core benzenesulfonamide structure with other pharmacologically active moieties.

A common approach is the synthesis of a library of related compounds where specific parts of the molecule are systematically varied. nih.gov For instance, novel series of sulfonamide derivatives have been synthesized by starting with a strategic material like (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide and subsequently creating a range of hydrazone and pyridone derivatives. nih.gov These new compounds can then be screened for activity against various targets, such as cancer cell lines. nih.gov

The development of hybrid structures is another innovative approach. mdpi.com This strategy involves conjugating two or more different pharmacophores into a single molecule, with the goal of achieving a synergistic effect, increased efficacy, or a multi-target mechanism of action. mdpi.com Benzenesulfonamide fragments have been combined with various heterocyclic systems, including imidazole, 1,2,4-triazole, and benzimidazole, to create molecular hybrids with potential anticancer activity. mdpi.com Similarly, indole-linked triazole sulfonamide derivatives have been explored as potent inhibitors of mycobacterial carbonic anhydrases. acs.org This approach can lead to compounds with novel biological activity profiles that differ from their individual components.

The synthesis of these new chemical entities often involves multi-step synthetic pathways. nih.gov For example, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized through the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. mdpi.com Such synthetic methodologies allow for the creation of diverse libraries of compounds for biological screening. eurjchem.com

Table 2: Examples of Synthesized Benzenesulfonamide Analogues and Hybrids

| Compound Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Hydrazone and Pyridone Derivatives | Modification of a strategic starting material, (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide. | Anticancer and radiosensitizing agents. | nih.gov |

| Imidazolidin-2-one Linked Sulfonamides | Incorporation of the urea (B33335) linker into a more rigid cyclic system to explore structural requirements for target binding. | Selective carbonic anhydrase IX inhibitors for cancer. | nih.gov |

| Heteroaryl-Imino Hybrids | Reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles (imidazole, triazole, etc.). | Anticancer agents. | mdpi.com |

Translational Research Perspectives (excluding human clinical trials)

Translational research acts as the crucial bridge between basic scientific discoveries made in the laboratory and their potential application in medicine. nih.gov For compounds related to this compound, this involves progressing from initial in vitro findings to more complex preclinical models that can better predict therapeutic outcomes. The primary goal is to ensure that the most promising innovations advance toward clinical consideration with a higher probability of success. nih.gov

A key aspect of translational research is the use of appropriate preclinical models, including cell-based assays and animal models of disease. nih.gov For instance, the anticancer potential of novel benzenesulfonamide derivatives has been evaluated in vitro against various human cancer cell lines, such as liver (HepG2), breast (MCF-7), and glioblastoma (U87) cells. nih.govsemanticscholar.orgtuni.fi Compounds showing significant cytotoxicity in these assays are then often advanced to in vivo studies.

Animal models provide a more complex biological system to evaluate a compound's efficacy and to understand its behavior within a living organism. danaher.com For example, the anti-inflammatory activity of novel benzenesulfonamide derivatives has been demonstrated in a rat model of carrageenan-induced paw edema. nih.gov In these studies, the compounds not only reduced swelling more effectively than the standard drug indomethacin (B1671933) but also significantly lowered the levels of pro-inflammatory cytokines and oxidative stress markers in the affected tissue. nih.gov Similarly, the efficacy of benzenesulfonamide-based Nav1.7 inhibitors has been tested in mouse models of pain, such as the formalin test. nih.gov

These preclinical studies are essential for establishing proof-of-concept and for gathering data on a compound's mechanism of action and pharmacokinetic profile. criver.com For instance, research on a benzenesulfonamide analog identified as a potential anti-glioblastoma agent showed it was less toxic to non-cancerous cells compared to the conventional chemotherapeutic agent cisplatin, highlighting a favorable characteristic for further development. tuni.fi The success of these preclinical evaluations is a critical prerequisite for any consideration of future clinical trials, providing the foundational evidence that a novel compound is both safe enough and effective enough to warrant further investigation. nih.gov

Q & A

Q. What are the standard synthetic protocols for 4-chloro-N-cyclohexylbenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with cyclohexylamine in aqueous media under controlled pH (maintained at 8 using 3% sodium carbonate). Key steps include:

Reagent Addition : Cyclohexylamine is added dropwise to the sulfonyl chloride in distilled water.

pH Control : Sodium carbonate ensures the reaction remains mildly basic, favoring nucleophilic substitution.

Monitoring : Thin-layer chromatography (TLC) tracks reactant consumption.

Workup : Adjusting the pH to 3 with HCl precipitates the product, which is crystallized from methanol.

- Optimization Tips :

- Temperature: Conduct reactions at room temperature to minimize side products.

- Solvent: Methanol is preferred for recrystallization due to high product solubility at elevated temperatures.

- Reference : .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the cyclohexyl group (δ 1.0–2.5 ppm for aliphatic protons) and sulfonamide functionality (δ 7.5–8.0 ppm for aromatic protons).

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : SHELXL refines structures with R-factors < 0.05.

- Key Structural Features :

| Parameter | Value |

|---|---|

| C–S–N–C Torsion Angle | 78.0° (L-shaped conformation) |

| Cyclohexyl Ring | Chair conformation |

| Hydrogen Bonding | N–H⋯O dimer (R_2$$^2(8) motif) |

- Reference : .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining hydrogen bonding patterns in sulfonamide derivatives?

- Methodological Answer :

- Data Validation :

Data-to-Parameter Ratio : Ensure a ratio > 15:1 to avoid overfitting.

Disordered Atoms : Use PART instructions in SHELXL to model split positions.

Hydrogen Bond Analysis : Validate using Mercury software to visualize interactions and check geometry (e.g., N–H⋯O angles ~160–180°, distances 2.8–3.2 Å).

- Case Study : In this compound, hydrogen-bonded dimers form via N–H⋯O interactions. Discrepancies may arise from thermal motion; applying restraints to H-atom positions improves refinement.

- Reference : .

Q. What experimental strategies can elucidate the impact of substituents on the compound’s reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., nitro- or methyl-substituted derivatives) and compare:

Kinetic Analysis : Monitor reaction rates in nucleophilic substitution (e.g., Cl replacement) using HPLC.

Thermodynamic Stability : Differential Scanning Calorimetry (DSC) measures melting points to assess crystal packing efficiency.

- Mechanistic Probes :

- Isotopic Labeling : Use Cl isotope to track substitution pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for reactions at the sulfonamide group.

- Reference : .

Q. How can researchers design experiments to evaluate the biological activity of sulfonamide derivatives while minimizing false positives?

- Methodological Answer :

- Assay Design :

Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Control Groups : Include sulfamethoxazole as a positive control and DMSO as a solvent control.

- False Positive Mitigation :

- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK293) to rule out nonspecific toxicity.

- Metabolite Interference : LC-MS/MS quantifies parent compound stability in assay media.

- Reference : General sulfonamide pharmacology principles .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for sulfonamide derivatives?

- Methodological Answer :

- Standardization :

Solvent Purity : Use HPLC-grade solvents to avoid impurities affecting solubility.

Temperature Control : Measure solubility at 25°C ± 0.1°C using a thermostated bath.

- Techniques :

- Nephelometry : Quantify turbidity to determine saturation points.

- UV-Vis Spectroscopy : Monitor absorbance at λ (e.g., 265 nm for 4-chloro derivatives).

- Case Example : Discrepancies in methanol solubility may arise from crystallinity differences; recrystallize samples under identical conditions before testing.

- Reference : .

Tables of Key Findings

Q. Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 11.1226 Å, b = 6.2490 Å, c = 17.196 Å |

| Hydrogen Bond Length | N1–H1⋯O1 = 2.87 Å |

| Torsion Angle (C–S–N–C) | 78.0° |

| Data Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.